REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:10])=[N:4][C:5]([CH3:9])=[N:6][C:7]=1Cl.Cl.[NH2:12][CH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(N(C(C)C)CC)(C)C>C(O)(C)C>[Cl:10][C:3]1[N:4]=[C:5]([CH3:9])[N:6]=[C:7]([NH:12][CH:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:2]=1[NH2:1] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=NC1Cl)C)Cl
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Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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Cl.NC1CCOCC1
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
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Cl.NC1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
start stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 mL glass pressure reactor, combine
|
Type
|
CUSTOM
|
Details
|
Seal the pressure vessel tightly
|
Type
|
STIRRING
|
Details
|
Stir the mixture at 100° C. for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
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Details
|
Cool the reactor contents to 60° C.
|
Type
|
TEMPERATURE
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Details
|
Re-seal the vessel, heat the contents to an internal temperature of 100° C.
|
Type
|
STIRRING
|
Details
|
stir for an additional 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture under reduced pressure to approximately ⅓ of its original volume
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
re-extract the aqueous layer with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
Wash with water (2×100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=N1)C)NC1CCOCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |